Cas no 1498870-41-9 (3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid)

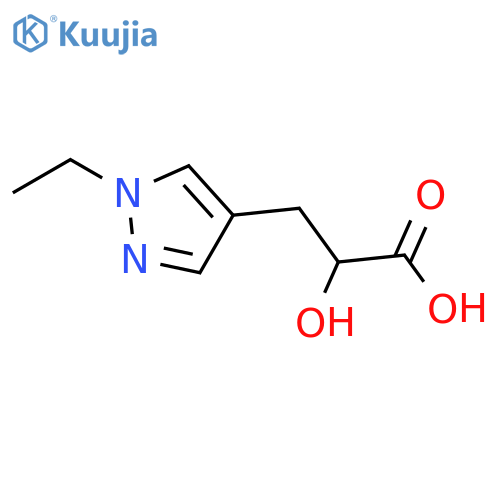

1498870-41-9 structure

商品名:3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid

CAS番号:1498870-41-9

MF:C8H12N2O3

メガワット:184.192481994629

MDL:MFCD21331289

CID:5160992

PubChem ID:65946972

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-4-propanoic acid, 1-ethyl-α-hydroxy-

- 3-(1-Ethyl-1h-pyrazol-4-yl)-2-hydroxypropanoic acid

- 3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid

-

- MDL: MFCD21331289

- インチ: 1S/C8H12N2O3/c1-2-10-5-6(4-9-10)3-7(11)8(12)13/h4-5,7,11H,2-3H2,1H3,(H,12,13)

- InChIKey: MXUNINRYVZFMTC-UHFFFAOYSA-N

- ほほえんだ: C(C1C=NN(CC)C=1)C(O)C(=O)O

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-319216-0.5g |

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |

1498870-41-9 | 0.5g |

$739.0 | 2023-09-05 | ||

| Enamine | EN300-319216-10.0g |

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |

1498870-41-9 | 10.0g |

$5528.0 | 2023-02-24 | ||

| Enamine | EN300-319216-1g |

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |

1498870-41-9 | 1g |

$770.0 | 2023-09-05 | ||

| Enamine | EN300-319216-10g |

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |

1498870-41-9 | 10g |

$3315.0 | 2023-09-05 | ||

| Enamine | EN300-319216-5g |

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |

1498870-41-9 | 5g |

$2235.0 | 2023-09-05 | ||

| Enamine | EN300-319216-0.05g |

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |

1498870-41-9 | 0.05g |

$647.0 | 2023-09-05 | ||

| Enamine | EN300-319216-0.1g |

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |

1498870-41-9 | 0.1g |

$678.0 | 2023-09-05 | ||

| Enamine | EN300-319216-1.0g |

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |

1498870-41-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-319216-5.0g |

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |

1498870-41-9 | 5.0g |

$3728.0 | 2023-02-24 | ||

| Enamine | EN300-319216-0.25g |

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |

1498870-41-9 | 0.25g |

$708.0 | 2023-09-05 |

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1498870-41-9 (3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid) 関連製品

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 61549-49-3(9-Decenenitrile)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量